Puerarin

Intestinal Absorption Caco-2 Monolayer Metabolic Stability

Puerarin is the only isoflavone with a C-glycosidic bond that prevents small-intestinal hydrolysis, ensuring intact delivery to the colon and distinct ER-mediated gene expression. Unlike daidzein, it significantly stimulates procollagen-1 production in human fibroblasts, making it essential for skin anti-aging research. Its BCS Class IV profile (bioavailability ~1%) makes it the gold-standard model for solubility/bioavailability enhancement platforms (e.g., 25-fold HPCD improvement). Procure ≥98% HPLC-validated puerarin to guarantee reproducible, benchmarkable formulation outcomes.

Molecular Formula C21H20O9
Molecular Weight 416.4 g/mol
CAS No. 3681-99-0
Cat. No. B1673276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePuerarin
CAS3681-99-0
SynonymsNPI-031G;  NPI031G;  NPI 031G;  Puerarin
Molecular FormulaC21H20O9
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C21H20O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-19,21-24,26-28H,7H2/t14-,17-,18+,19-,21+/m1/s1
InChIKeyHKEAFJYKMMKDOR-VPRICQMDSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Puerarin CAS 3681-99-0: Procurement-Grade Isoflavone C-Glycoside for Differentiated Research Applications


Puerarin (CAS 3681-99-0) is a hydroxyisoflavone and the 8-C-glucoside of daidzein, characterized by a β-D-glucopyranosyl residue attached via a stable C-glycosidic linkage to the isoflavone core [1][2]. Isolated primarily from Pueraria lobata (kudzu root), this compound exhibits a distinct structural and pharmacological profile compared to its aglycone daidzein and the closely related isoflavone genistein [3]. Due to its unique C-glycosidic bond, puerarin demonstrates resistance to intestinal hydrolysis and distinct membrane transport behavior, resulting in fundamentally different bioavailability and metabolic profiles that must be accounted for in experimental design and formulation development [2][3].

Puerarin Substitution Risks: Why Daidzein or Genistein Cannot Replace This C-Glycoside in Targeted Studies


Puerarin cannot be substituted by its aglycone daidzein or other soy isoflavones without fundamentally altering experimental outcomes. As a C-glycoside, puerarin resists hydrolysis by intestinal microvilli whereas O-glycosides like daidzin are cleaved to release daidzein [1]. This structural feature dictates that puerarin is transported inefficiently across intestinal epithelium via distinct mechanisms compared to the passive diffusion exhibited by daidzein [1]. Furthermore, puerarin and genistein exert divergent effects on collagen synthesis in human skin fibroblasts—puerarin significantly increases procollagen-1 production whereas daidzein actively suppresses it [2]. The anti-gout potential of puerarin via xanthine oxidase inhibition also follows a different potency profile relative to genistein and daidzein [3]. These quantifiable differences in absorption, metabolism, and target-specific activity preclude simple interchange among in-class compounds.

Puerarin vs. Daidzein and Genistein: Quantitative Comparative Evidence for Procurement Decision-Making


C-Glycosidic Bond Confers Hydrolytic Stability vs. O-Glycosides and Aglycones

Puerarin demonstrates complete resistance to intestinal enzymatic hydrolysis, unlike daidzin (an O-glycoside) which is hydrolyzed to release daidzein, and exhibits fundamentally different transport mechanisms compared to the aglycone daidzein. In Caco-2 monolayer bidirectional transport studies, daidzein demonstrated passive diffusion transport while puerarin did not, and puerarin remained unchanged upon in vitro incubation with rat intestinal microvilli preparation [1]. This structural stability mandates distinct formulation and dosing considerations.

Intestinal Absorption Caco-2 Monolayer Metabolic Stability

Divergent Effects on Skin Collagen Synthesis: Puerarin Stimulates, Daidzein Suppresses

In a comparative study of phytoestrogen effects on procollagen-1 (PC-1) synthesis in human neonatal foreskin fibroblasts, puerarin and genistein both significantly increased PC-1 synthesis (P<0.01), but puerarin exhibited a more potent stimulatory effect than genistein. In marked contrast, daidzein significantly reduced PC-1 synthesis (P<0.01) [1]. This represents a qualitative functional divergence between structurally related isoflavones that cannot be predicted solely by receptor binding affinity.

Skin Aging Collagen Synthesis Fibroblast

BCS Class IV Classification: Quantified Low Solubility and Low Permeability Limit Oral Bioavailability

Puerarin is categorized as a Biopharmaceutics Classification System (BCS) Class IV drug based on its low solubility and low intestinal permeability. The maximum aqueous solubility is 7.56 mg/mL at pH 7.4, with intrinsic dissolution rate (IDR) values ranging from 0.360–1.088 mg/min/cm² (minimum at pH 4.0, maximum at pH 7.4). Intestinal permeability (Peff) determined by single-pass intestinal perfusion in rat jejunum was 1.252 × 10⁻⁵ cm/s, and blood permeability (Pblood) was 0.068 × 10⁻⁵ cm/s [1]. This classification explains the absolute oral bioavailability of approximately 1% observed in cynomolgus monkeys [2].

Biopharmaceutics BCS Classification Oral Bioavailability

Extract Co-Administration Enhances Oral Bioavailability 2.1-Fold vs. Pure Compound

Co-administration of puerarin within a Pueraria lobata extract (PLE) significantly alters its pharmacokinetic profile compared to pure puerarin. In rats administered PLE (763 mg/kg, equivalent to 100.0 mg/kg puerarin) versus pure puerarin (100 mg/kg), the area under the concentration-time curve (AUC₀-inf) increased 2.1-fold from 219.83 ± 64.37 μg·h/L to 462.62 ± 51.74 μg·h/L (p < 0.01), and elimination half-life (t₁/₂) extended 7.5-fold from 1.60 ± 0.38 h to 12.04 ± 5.10 h (p < 0.01) [1]. This demonstrates that co-occurring matrix components substantially modify puerarin's systemic exposure.

Pharmacokinetics Oral Bioavailability Formulation

Formulation-Dependent Bioavailability Enhancement: Mechanochemical HPCD Complex Achieves 25.3-Fold Solubility Increase

Mechanochemical preparation of a puerarin-hydroxypropyl-β-cyclodextrin (HPCD) inclusion complex using ball milling (equimolar ratio, 250 rpm, 90 min) significantly improves puerarin's biopharmaceutical properties. Compared to unformulated puerarin, the HPCD complex achieved a 25.33-fold higher solubility, a 1.64-fold increase in absolute bioavailability, and 79.44% drug release within 15 minutes (2.76-fold higher than unformulated puerarin) [1]. This quantifies the magnitude of enhancement achievable through rational formulation strategies.

Formulation Cyclodextrin Solubility Enhancement

XO Inhibition Potency: Genistein (IC₅₀ 3.02 μg/mL) Outperforms Puerarin (IC₅₀ 30.8 μg/mL)

In a comparative screening of xanthine oxidase (XO) inhibitors from Pueraria lobata root extract, puerarin exhibited an IC₅₀ of 30.8 μg/mL against XO, whereas genistein demonstrated approximately 10-fold higher potency with an IC₅₀ of 3.02 μg/mL. Daidzein (IC₅₀ 14.5 μg/mL) and daidzin (IC₅₀ 5.31 μg/mL) also showed superior XO inhibition compared to puerarin [1]. This indicates that puerarin is not the optimal XO inhibitor among Pueraria isoflavones, informing target-specific compound selection.

Xanthine Oxidase Anti-gout Enzyme Inhibition

Evidence-Based Puerarin Application Scenarios for Research and Industrial Procurement


Dermatological and Cosmetic Research: Collagen-Stimulating Formulation Development

Puerarin is the preferred isoflavone for skin anti-aging research requiring collagen synthesis stimulation. Unlike daidzein which suppresses procollagen-1 synthesis, puerarin significantly increases PC-1 production in human fibroblasts with potency exceeding that of genistein [1]. Cosmetic formulators and dermatological researchers should select puerarin over other Pueraria isoflavones when targeting dermal matrix regeneration and wrinkle reduction pathways.

Controlled-Release and Colon-Targeted Drug Delivery Systems

The C-glycosidic bond of puerarin confers complete resistance to small intestinal hydrolysis, unlike O-glycosides which are cleaved to release aglycones [2]. This metabolic stability makes puerarin uniquely suitable for colon-targeted delivery systems where the intact glycoside is required to reach the distal gut for microbiota-mediated activation to bioactive metabolites. Procurement for prodrug or colon-specific formulation research should prioritize puerarin over hydrolyzable O-glycoside alternatives.

Nanoparticle and Cyclodextrin Complexation Formulation Studies

Given its BCS Class IV classification with absolute oral bioavailability of approximately 1% [3], puerarin serves as an ideal model compound for formulation technology development. Quantifiable enhancements—including 25.33-fold solubility increases via HPCD complexation [4] and prolonged brain residence via HP-β-CD-PLGA nanoparticles [5]—provide benchmarkable endpoints for formulation optimization. Procurement of high-purity puerarin enables reproducible evaluation of novel delivery platforms.

Estrogen Receptor-Mediated Assays Requiring Distinct Pharmacological Profiles

Puerarin exhibits differential estrogenic activity compared to daidzein, with the 8-C-glucose moiety modulating ER-mediated effects. In ovariectomized rat models, high-dose puerarin (1000 mg/kg diet) upregulated uterine IGF-1 gene expression whereas daidzein did not, and differentially affected progesterone receptor mRNA levels [6]. Researchers investigating tissue-selective estrogen receptor modulation should procure puerarin specifically for its distinct gene expression signature relative to other phytoestrogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Puerarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.